Diethyl 4-chloropyridine-3,5-dicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate involves the reaction of 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester with 2-hydroxy-N,N-dimethyl-acetamide in DMF at 0°C. Sodium hydride is added to the mixture, which is then allowed to warm to room temperature and stirred for 2.5 hours .Molecular Structure Analysis
The molecular weight of Diethyl 4-chloropyridine-3,5-dicarboxylate is 257.67 g/mol. The exact molecular structure can be determined using techniques such as NMR and mass spectra .Scientific Research Applications
1. Anti-inflammatory and Analgesic Applications
- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates . These compounds have been screened for their in vivo anti-inflammatory and analgesic activities .
- Methods of Application : The compounds were synthesized following a multistep synthetic route. The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
- Results or Outcomes : The in vivo results indicated that these compounds displayed rapid onset of anti-inflammatory action and exhibited prominent activity when compared with the standard drug . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .
2. Anti-corrosion, Antimicrobial, and Antioxidant Applications
- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of Diethyl 4- (5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This compound has been evaluated for its anti-corrosion, antimicrobial, and antioxidant properties .
- Methods of Application : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C . The chemical structure of the compound was validated using FTIR, NMR, and Mass spectrometry .
- Results or Outcomes : The compound showed substantial anti-corrosive efficacy on mild steel subjected to an aggressive acidic environment . It also outperformed Gentamicin in antimicrobial screenings against all tested pathogens . The antioxidant potential of the compound was found to have an IC50 value of 113.964±0.076 µg/ml .
3. Battery-Supercapacitor Hybrid Energy Storage Devices
- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of metal–organic frameworks (MOFs) based on pyridine 3,5-dicarboxylate (PYDC) ligand in combination with copper and cobalt . These MOFs are used as active electrode materials for battery-supercapacitor hybrid energy storage devices .
- Methods of Application : The MOFs were synthesized and electrochemically analyzed . A battery supercapacitor hybrid device was fabricated, comprising Cu-PYDC-MOF and activated carbon (AC) electrodes .
- Results or Outcomes : The device showcased energy and power density of 17 W h kg −1 and 2550 W kg −1 , respectively . With their performance and versatility, the PYDC-based MOFs stand at the forefront of energy technology .
4. Synthesis of Dihydropyridine Derivatives
- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of diethyl 4-(4-(2-(p-toluidino)-2-oxoethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This compound is a dihydropyridine derivative, a class of compounds known for their wide range of biological activities.
- Methods of Application : The compound was synthesized through a multistep reaction process. The structure of the synthesized compound was confirmed using Fourier-transform infrared spectroscopy (FTIR) .
- Results or Outcomes : The synthesized compound was obtained with a yield of 84% and a melting point of 116 °C .
Safety And Hazards
properties
IUPAC Name |
diethyl 4-chloropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-13-6-8(9(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCVCLRAPMHDSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592862 |
Source
|
Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-chloropyridine-3,5-dicarboxylate | |
CAS RN |
244638-43-5 |
Source
|
Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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